molecular formula C12H14BrN3 B349519 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile CAS No. 1000406-42-7

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile

Cat. No.: B349519
CAS No.: 1000406-42-7
M. Wt: 280.16g/mol
InChI Key: RLYXNVNKALGHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile is an organic compound that features a bromophenyl group and a piperazine ring attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl cyanide and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.

    Procedure: The 3-bromobenzyl cyanide is reacted with piperazine in the presence of the base and solvent, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile involves:

    Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.

    Pathways Involved: It may modulate neurotransmitter pathways or inhibit enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure with a chlorine atom instead of bromine.

    2-(3-Fluorophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(3-bromophenyl)-2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYXNVNKALGHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267132
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000406-42-7
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000406-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.